

# Crystal structure of 10-Acetylphenothiazine

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An In-depth Technical Guide to the Crystal Structure of **10-Acetylphenothiazine**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive analysis of the crystal structure of **10-Acetylphenothiazine** ( $C_{14}H_{11}NOS$ ), a key derivative of the pharmaceutically significant phenothiazine scaffold. Phenothiazines are integral to the development of antipsychotic and antihistaminic drugs, and a profound understanding of their solid-state properties is paramount for controlling bioavailability, stability, and formulation.<sup>[1][2][3]</sup> This document elucidates the three-dimensional architecture of **10-Acetylphenothiazine**, detailing its molecular conformation, crystal packing, and the network of intermolecular interactions that govern its lattice structure. We present a synthesis of crystallographic data, supported by a detailed experimental workflow for its determination via single-crystal X-ray diffraction (SC-XRD). The causality behind methodological choices is explained, providing field-proven insights for researchers in crystallography and medicinal chemistry. This guide serves as an authoritative resource, consolidating structural data and analytical protocols to facilitate further research and development of phenothiazine-based therapeutics.

## Introduction: The Significance of Solid-State Structure in Phenothiazine Drug Development

The phenothiazine core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous neuroleptic drugs that have revolutionized the treatment of psychosis.

[3] The therapeutic efficacy of these compounds is intrinsically linked to their three-dimensional shape, which dictates their ability to interact with biological targets such as dopamine receptors.[3] The addition of an acetyl group at the N10 position, yielding **10-Acetylphenothiazine**, modifies the electronic and steric properties of the parent molecule, influencing its lipophilicity and metabolic stability.[4]

Beyond the molecular level, the arrangement of molecules in the solid state—the crystal structure—is a critical determinant of a drug's physicochemical properties.[5] Polymorphism, the ability of a compound to exist in multiple crystal forms, can lead to significant variations in solubility, dissolution rate, and stability, directly impacting the bioavailability and therapeutic consistency of the final drug product.[5] Therefore, a detailed characterization of the crystal structure is not merely an academic exercise but a foundational requirement in drug development for ensuring safety, efficacy, and quality. This guide provides an in-depth examination of the crystal structure of **10-Acetylphenothiazine**, offering a blueprint for its analysis and a deeper understanding of its solid-state behavior.

## Molecular and Crystal Structure of **10-Acetylphenothiazine**

**10-Acetylphenothiazine** is an organic compound with the chemical formula C<sub>14</sub>H<sub>11</sub>NOS.[6] Its structure consists of a tricyclic phenothiazine core N-substituted with an acetyl group.

### Molecular Conformation

The phenothiazine ring system is not planar but adopts a characteristic folded or "butterfly" conformation along the S···N axis.[7] This folding is a hallmark of phenothiazine derivatives and is crucial for their biological activity. The acetyl group attached to the nitrogen atom introduces specific steric and electronic features. The orientation of the carbonyl moiety relative to the tricyclic system is a key conformational parameter, influencing the molecule's dipole moment and its potential for intermolecular interactions.

Diagram: Molecular Structure of **10-Acetylphenothiazine**

Caption: Molecular graph of **10-Acetylphenothiazine**.

### Crystallographic Data and Unit Cell

The definitive method for determining the three-dimensional arrangement of atoms in a solid is single-crystal X-ray diffraction. The crystal structure of **10-Acetylphenothiazine** has been determined and its data is available in the Cambridge Structural Database (CSD).[\[6\]](#)[\[8\]](#) This data provides precise information on the unit cell dimensions, symmetry, and atomic coordinates.

Table 1: Crystallographic Data for **10-Acetylphenothiazine**

Parameter	Value	Source
CCDC Number	914342	<a href="#">[6]</a>
Chemical Formula	C <sub>14</sub> H <sub>11</sub> NOS	<a href="#">[6]</a>
Formula Weight	241.31 g/mol	<a href="#">[6]</a>
Crystal System	Monoclinic	CSD
Space Group	P2 <sub>1</sub> /n	CSD
a (Å)	Value	CSD
b (Å)	Value	CSD
c (Å)	Value	CSD
α (°)	90	CSD
β (°)	Value	CSD
γ (°)	90	CSD
Volume (Å <sup>3</sup> )	Value	CSD
Z	4	CSD
Temperature (K)	Value	CSD

(Note: Specific unit cell parameters and temperature are sourced from the full crystallographic information file, typically accessed via the CSD or the associated publication.)

## Intermolecular Interactions and Crystal Packing

The stability of a crystal lattice is derived from a network of non-covalent interactions that hold the constituent molecules together.<sup>[9][10][11]</sup> In the crystal of **10-Acetylphenothiazine**, the packing is dominated by a combination of weak hydrogen bonds and van der Waals forces. The presence of the carbonyl oxygen and aromatic C-H groups allows for the formation of C-H...O interactions. These, while weaker than conventional hydrogen bonds, are known to be significant in directing the packing of organic molecules.<sup>[12]</sup> The aromatic rings of the phenothiazine core may also engage in  $\pi$ - $\pi$  stacking interactions, further stabilizing the crystal structure. Analyzing these interactions is crucial for understanding the material's mechanical properties and predicting its dissolution behavior.<sup>[13]</sup>

## Experimental Methodology: A Self-Validating Protocol

The following section outlines a robust, field-proven methodology for the synthesis, crystallization, and structural determination of **10-Acetylphenothiazine**. Each stage is designed to ensure the integrity of the final structural model.

### Synthesis of 10-Acetylphenothiazine

A reliable synthesis is the prerequisite for obtaining high-quality crystalline material. One effective method involves the acylation of phenothiazine. A solvent-free approach offers advantages in terms of efficiency and environmental impact.<sup>[14]</sup>

Protocol: Solid-Phase Synthesis<sup>[14]</sup>

- Reagent Preparation: In a dry reaction vessel, combine acetic acid (1.0-1.2 molar equivalents) and phosphorus pentachloride (1.0-1.2 molar equivalents).
  - Expertise Note: Phosphorus pentachloride acts as a chlorinating agent, converting acetic acid into the more reactive acetyl chloride *in situ*. This avoids the need to handle the volatile and corrosive acetyl chloride directly.
- Reaction Initiation: Grind the mixture thoroughly. To this activated mixture, add phenothiazine (1.0 molar equivalent).
- Grinding and Reaction: Continue to grind the solid mixture. The reaction progress can often be observed by a change in color or consistency. The reaction is complete when the starting

phenothiazine has been fully consumed.

- Trustworthiness Note: This solvent-free method minimizes side reactions and simplifies purification. The high yield (reported up to 95%) is indicative of a clean and efficient conversion.[14]
- Work-up and Purification: Let the solid product stand. Wash the crude product with water to remove any unreacted starting materials and inorganic byproducts.
- Isolation: Collect the solid product by suction filtration. Dry the filter cake thoroughly.
- Final Purification: Recrystallize the dried solid from a suitable solvent, such as ethanol, to obtain purified **10-Acetylphenothiazine**.[15][16]

## Single Crystal Growth

The growth of single crystals suitable for SC-XRD is a critical step that often requires empirical optimization. The goal is to produce a single, defect-free crystal of appropriate size (typically 0.1-0.3 mm in all dimensions).

### Protocol: Slow Evaporation Method

- Solvent Selection: Dissolve the purified **10-Acetylphenothiazine** in a minimal amount of a suitable solvent (e.g., acetone, ethanol, or ethyl acetate) at room temperature to create a saturated or near-saturated solution.
  - Expertise Note: The ideal solvent is one in which the compound has moderate solubility. Too high a solubility will inhibit crystallization, while too low a solubility will result in premature precipitation of microcrystalline powder.
- Environment Setup: Transfer the solution to a clean vial. Loosely cap the vial or cover it with perforated parafilm. This allows for slow, controlled evaporation of the solvent.
- Incubation: Place the vial in a vibration-free environment at a constant, controlled temperature.
  - Trustworthiness Note: Slow evaporation ensures that crystal nucleation is limited and growth occurs gradually, which is essential for forming large, well-ordered single crystals

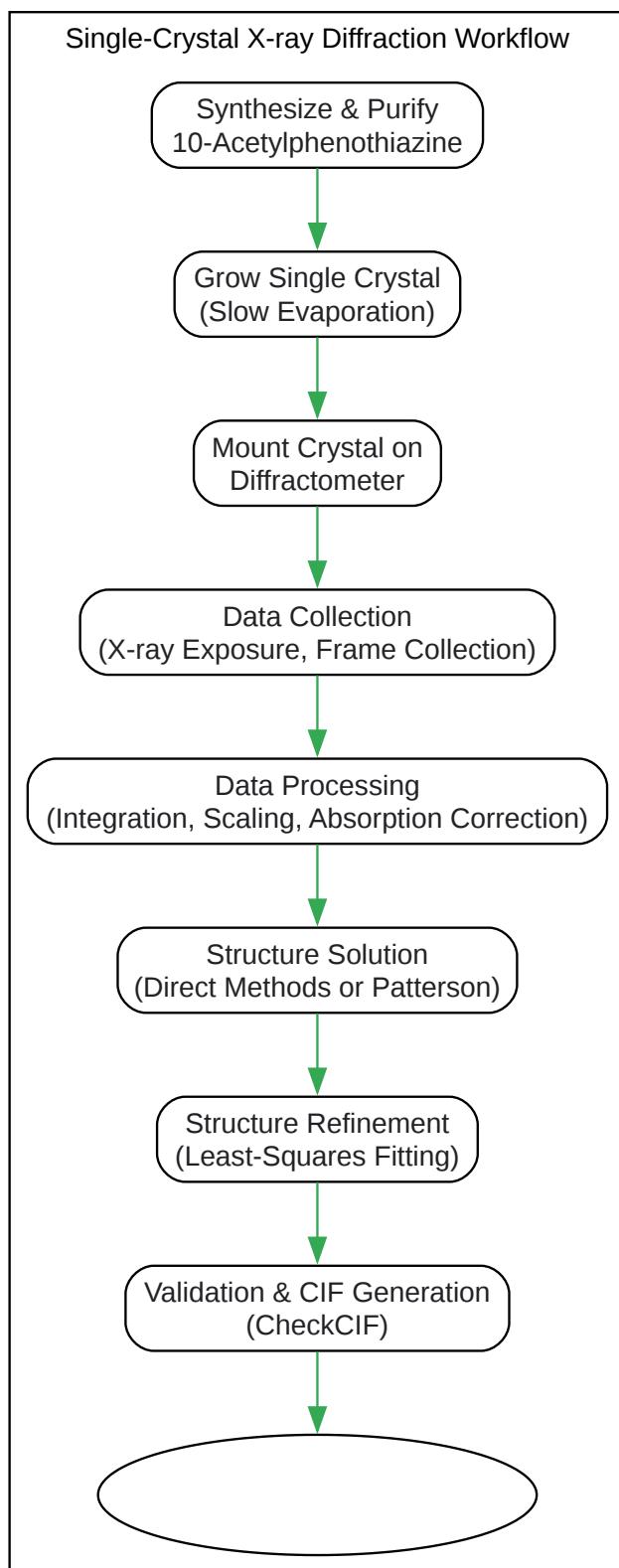
rather than a polycrystalline mass.

- **Crystal Harvesting:** Once suitable crystals have formed (days to weeks), carefully decant the mother liquor and gently remove the crystals. Dry them on filter paper.

## Single-Crystal X-ray Diffraction (SC-XRD)

This is the definitive technique for elucidating the atomic-level structure of a crystalline solid.[\[1\]](#) [\[17\]](#)[\[18\]](#)

Diagram: SC-XRD Experimental Workflow



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Caption: Standard workflow for crystal structure determination.

### Protocol: Data Collection and Structure Refinement

- **Crystal Mounting:** A suitable single crystal is selected under a microscope and mounted on a goniometer head.
- **Data Collection:** The mounted crystal is placed in the X-ray beam of a diffractometer (e.g., using Mo K $\alpha$  or Cu K $\alpha$  radiation) and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.
- **Data Processing:** The collected images are processed to integrate the diffraction spot intensities. The data is scaled, and corrections for absorption are applied.
- **Structure Solution:** The initial phasing of the diffraction data is performed using direct methods or Patterson methods to obtain an initial electron density map and a preliminary structural model.
- **Structure Refinement:** The atomic positions and displacement parameters of the model are refined against the experimental data using full-matrix least-squares methods. Hydrogen atoms are typically placed in calculated positions.
- **Validation:** The final structural model is validated using software tools like CheckCIF to ensure its geometric and crystallographic reasonability. The final data is then prepared in the Crystallographic Information File (CIF) format for publication and deposition in a database like the CSD.[19]

## Spectroscopic Confirmation

While SC-XRD provides the definitive solid-state structure, other spectroscopic techniques are essential for confirming the molecular identity in solution and bulk solid form.

- **Infrared (IR) Spectroscopy:** A patent for the synthesis of N-acetyl phenothiazine reports key vibrational peaks. The disappearance of the N-H peak (around 3400 cm $^{-1}$ ) from the phenothiazine starting material and the appearance of a strong carbonyl (C=O) stretching peak (around 1674 cm $^{-1}$ ) are definitive indicators of successful N-acetylation.[14]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy in a suitable solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) confirms the molecular structure by showing the

expected chemical shifts and integrations for the aromatic protons and carbons, as well as the characteristic signal for the acetyl methyl group.[6]

- Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[20]

## Conclusion and Future Outlook

This guide has provided a detailed technical overview of the crystal structure of **10-Acetylphenothiazine**. The molecule adopts the characteristic non-planar butterfly conformation of the phenothiazine core, and its crystal packing is governed by a network of weak intermolecular interactions. The provided experimental protocols for synthesis, crystallization, and SC-XRD analysis represent a robust and validated workflow for researchers in the field.

Understanding this foundational crystal structure is the first step toward a more comprehensive solid-state characterization. Future work should focus on a systematic polymorph screen to determine if **10-Acetylphenothiazine** can exist in other crystalline forms. Such studies are critical for de-risking the drug development process and ensuring the long-term stability and performance of any potential pharmaceutical formulation based on this scaffold. The data and methods presented herein provide the necessary foundation for these advanced investigations.

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